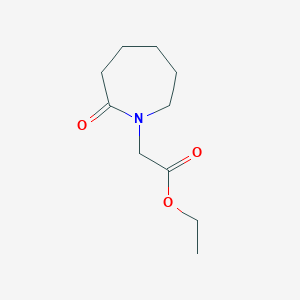![molecular formula C19H17IN2O2 B1366312 methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 5101-14-4](/img/structure/B1366312.png)
methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
カタログ番号 B1366312
CAS番号:
5101-14-4
分子量: 432.3 g/mol
InChIキー: VXYSOJPQDXRUIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .
Synthesis Analysis
Researchers have done many studies on the synthesis of indole derivatives due to their biological properties and their potential to be the target . According to the indole molecule, it has seven positions to accommodate different substitutions. Thus, the new derivatives of the indole can be synthesized according to these seven positions .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been investigated for their unique inhibitory properties. The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学的研究の応用
-
Biotechnological Production for Industrial Applications
- Field : Systems Microbiology and Biomanufacturing .
- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in food industry or perfumery .
- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
-
Treatment of Various Disorders
- Field : Pharmaceutical Chemistry .
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods : The specific methods of application would depend on the specific disorder being treated .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Synthesis of Selected Alkaloids
- Field : Organic Chemistry .
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
- Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Rapid Synthesis of 1,2,3-Trisubstituted Indoles
- Field : Organic & Biomolecular Chemistry .
- Application : Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .
- Methods : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
- Results : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .
-
Pharmacological Potential
- Field : Pharmacology .
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The specific methods of application would depend on the specific disorder being treated .
- Results : Indole derivatives have shown clinical and biological applications like anticancer, anticonvulsant, anti-inflammatory, antimicrobial, antiplatelet, anti-tubercular, antimalarial, antiviral, antidiabetic and other miscellaneous activities .
-
CRTH2 Receptor Antagonists
- Field : Pharmacology .
- Application : Indole derivatives are used as reactants for the preparation of CRTH2 receptor antagonists .
- Methods : The specific methods of application would depend on the specific disorder being treated .
- Results : CRTH2 receptor antagonists have shown potential in treating various disorders .
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
-
Cannabinoid CB1 Receptor Antagonists
- Field : Neuropharmacology .
- Application : Indole derivatives are used in the preparation of Cannabinoid CB1 receptor antagonists .
- Methods : The specific methods of application would depend on the specific disorder being treated .
- Results : Cannabinoid CB1 receptor antagonists have shown potential in treating various disorders .
将来の方向性
特性
IUPAC Name |
methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSOJPQDXRUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3I)NC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30412430 |
Source


|
| Record name | methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
CAS RN |
5101-14-4 |
Source


|
| Record name | methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

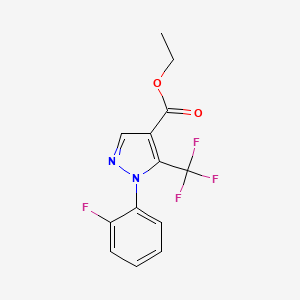
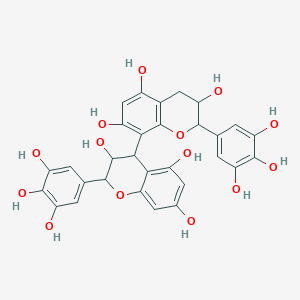
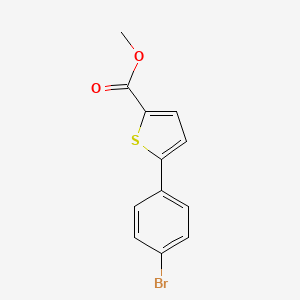
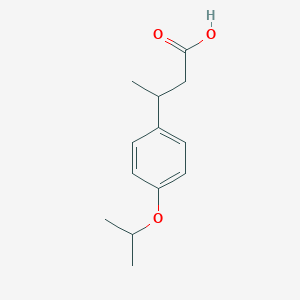
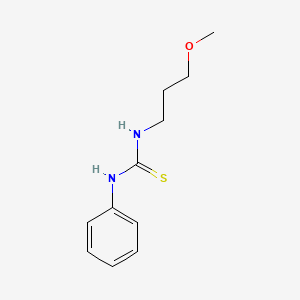
![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)
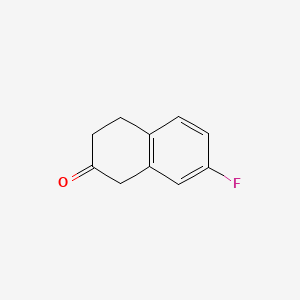

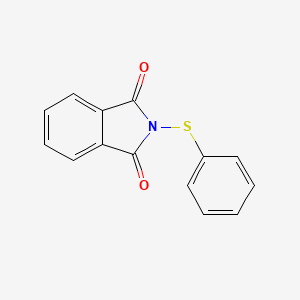
![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)
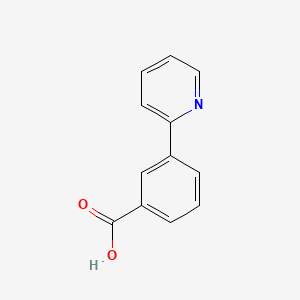

![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)
